- Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-Couplings, Organic Letters, 2008, 10(19), 4279-4282

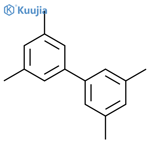

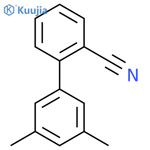

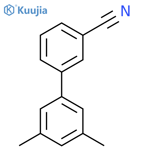

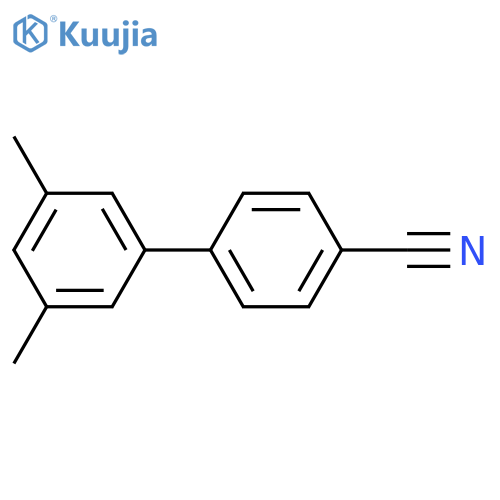

Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

4-(3,5-Dimethylphenyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 3',5'-Dimethyl-4-biphenylcarbonitrile

- 4-(3,5-DiMethylphenyl)benzonitrile

- 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)

- 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE

- MFCD21609633

- W19396

- 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile

- AS-61951

- SCHEMBL23873781

- CS-0196079

- DB-357399

- AKOS023108395

- 935552-89-9

- DTXSID80648722

- 4-(3,5-Dimethylphenyl)benzonitrile

-

- MDL: MFCD21609633

- インチ: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3

- InChIKey: XRXGVDHXCUMXEW-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1

計算された属性

- せいみつぶんしりょう: 207.104799419g/mol

- どういたいしつりょう: 207.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 23.8Ų

4-(3,5-Dimethylphenyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D480033-1g |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 1g |

$207.00 | 2023-05-18 | ||

| abcr | AB310701-1 g |

4-(3,5-Dimethylphenyl)benzonitrile; 98% |

935552-89-9 | 1g |

€231.60 | 2022-06-11 | ||

| eNovation Chemicals LLC | K13931-10g |

4-(3,5-DiMethylphenyl)benzonitrile |

935552-89-9 | 97% | 10g |

$1200 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266749-250mg |

3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile |

935552-89-9 | 97% | 250mg |

¥473.00 | 2024-04-24 | |

| Ambeed | A918120-250mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 250mg |

$56.0 | 2024-04-16 | |

| Ambeed | A918120-100mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 100mg |

$28.0 | 2024-04-16 | |

| 1PlusChem | 1P00II4P-500mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 95% | 500mg |

$80.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8044-100mg |

[1,1′-Biphenyl]-4-carbonitrile, 3′,5′-dimethyl- |

935552-89-9 | 95% | 100mg |

¥187.0 | 2024-04-16 | |

| Ambeed | A918120-5g |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 5g |

$220.0 | 2024-04-16 | |

| 1PlusChem | 1P00II4P-250mg |

4-(3,5-DIMETHYLPHENYL)BENZONITRILE |

935552-89-9 | 98% | 250mg |

$53.00 | 2025-03-01 |

4-(3,5-Dimethylphenyl)benzonitrile 合成方法

ごうせいかいろ 1

1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt

1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C

ごうせいかいろ 2

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt

- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents, Journal of the American Chemical Society, 2007, 129(13), 3844-3845

ごうせいかいろ 3

- Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2O, Huaxue Shiji, 2018, 40(12), 1205-1211

ごうせいかいろ 4

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt

1.3 Reagents: Sodium chloride Solvents: Water

- Method for synthesizing biphenyl compound using phenol as raw material, China, , ,

ごうせいかいろ 5

- Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in water, Clean Technologies and Environmental Policy, 2014, 16(8), 1767-1771

ごうせいかいろ 6

- Synthesis of biaryls, Science of Synthesis, 2010, 45, 547-626

ごうせいかいろ 7

1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C

- A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequences, Synlett, 2009, (1), 147-150

ごうせいかいろ 8

- The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides., Chemical Science, 2021, 12(1), 363-373

ごうせいかいろ 9

- Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical Terphenyls, ChemistrySelect, 2018, 3(21), 6022-6027

4-(3,5-Dimethylphenyl)benzonitrile Raw materials

- Magnesium, chloro(4-cyanophenyl)-

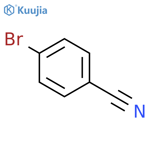

- 4-Bromobenzonitrile

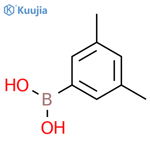

- 3,5-Dimethylphenylboronic acid

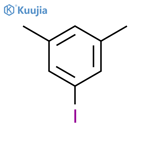

- 1-Iodo-3,5-dimethylbenzene

- 5-Bromo-m-xylene

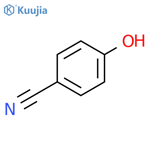

- 4-Hydroxybenzonitrile

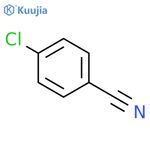

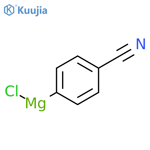

- 4-Chlorobenzonitrile

- 4-Iodobenzonitrile

4-(3,5-Dimethylphenyl)benzonitrile Preparation Products

4-(3,5-Dimethylphenyl)benzonitrile 関連文献

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

4-(3,5-Dimethylphenyl)benzonitrileに関する追加情報

4-(3,5-Dimethylphenyl)benzonitrile: A Comprehensive Overview

The compound 4-(3,5-Dimethylphenyl)benzonitrile (CAS No. 935552-89-9) is a fascinating organic molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug discovery, agrochemicals, and advanced materials. In this article, we will delve into the synthesis, properties, applications, and recent advancements related to 4-(3,5-Dimethylphenyl)benzonitrile.

4-(3,5-Dimethylphenyl)benzonitrile is an aromatic heterocyclic compound characterized by a benzonitrile group attached to a dimethyl-substituted phenyl ring. The presence of the cyano group (-CN) introduces unique electronic properties to the molecule, making it highly reactive in certain chemical transformations. The dimethyl substitution pattern on the phenyl ring further enhances the compound's stability and reactivity under specific conditions.

Recent studies have highlighted the importance of 4-(3,5-Dimethylphenyl)benzonitrile in medicinal chemistry. Researchers have explored its potential as a lead compound for developing new drugs targeting various diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 4-(3,5-Dimethylphenyl)benzonitrile derivatives exhibit promising anti-inflammatory and antioxidant activities. These findings underscore the compound's potential in drug discovery pipelines.

In terms of synthesis, 4-(3,5-Dimethylphenyl)benzonitrile can be prepared via several methods. One common approach involves the Friedel-Crafts acylation reaction followed by nitrile group introduction. Another method utilizes Suzuki coupling reactions to assemble the molecule from pre-functionalized building blocks. These synthetic routes are highly efficient and scalable, making them suitable for industrial production.

The physical and chemical properties of 4-(3,5-Dimethylphenyl)benzonitrile are well-documented. It has a melting point of approximately 120°C and a boiling point around 280°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the visible region due to the conjugated aromatic system.

One of the most exciting developments involving 4-(3,5-Dimethylphenyl)benzonitrile is its application in materials science. Scientists have investigated its use as a precursor for synthesizing advanced polymers and organic semiconductors. A research team at Stanford University reported that derivatives of 4-(3,5-Dimethylphenyl)benzonitrile exhibit excellent charge transport properties, making them ideal candidates for organic electronics applications such as field-effect transistors (FETs).

In addition to its role in materials science, 4-(3,5-Dimethylphenyl)benzonitrile has found applications in agrochemistry. Studies have shown that certain derivatives of this compound possess potent pesticidal activity against agricultural pests without adverse effects on non-target organisms. This makes it a valuable candidate for developing eco-friendly pesticides.

From an environmental perspective, understanding the fate and behavior of 4-(3,5-Dimethylphenyl)benzonitrile in natural systems is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. Results indicate that under aerobic conditions, the compound undergoes rapid microbial degradation without generating toxic byproducts.

In conclusion, 4-(3,5-Dimethylphenyl)benzonitrile (CAS No. 935552-89-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an attractive target for researchers exploring new drug candidates, advanced materials, and sustainable agrochemicals. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in modern chemistry.

935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile) 関連製品

- 2172169-67-2(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)

- 2172598-39-7(1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)

- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)

- 1596953-14-8(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)

- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)

- 3002506-67-1(1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)

- 32084-59-6(6-Bromoquinazolin-4-ol)

- 2138071-14-2(4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole)